molecular formula C19H17OP B1584844 Diphenyl(2-methoxyphenyl)phosphine CAS No. 53111-20-9

Diphenyl(2-methoxyphenyl)phosphine

Cat. No. B1584844
CAS RN: 53111-20-9
M. Wt: 292.3 g/mol
InChI Key: GBXNVYBGIFEOEM-UHFFFAOYSA-N
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Description

Diphenyl(2-methoxyphenyl)phosphine is a chemical compound with the molecular formula C19H17OP . It is also known by other synonyms such as (2-methoxyphenyl)diphenylphosphine, (2-methoxyphenyl)-diphenylphosphane, and Diphenyl (O-anisyl)phosphine .


Molecular Structure Analysis

The molecular structure of Diphenyl(2-methoxyphenyl)phosphine consists of three benzene rings attached to a phosphorus atom . The InChI string representation of the molecule is InChI=1S/C19H17OP/c1-20-18-14-8-9-15-19 (18)21 (16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15H,1H3 .


Physical And Chemical Properties Analysis

Diphenyl(2-methoxyphenyl)phosphine has a molecular weight of 292.3 g/mol . It is a solid substance with a melting point of 124-126 °C .

Scientific Research Applications

  • Organophosphorus Chemistry

    • Diphenylphosphine is a type of tertiary phosphine, which are widely used in organophosphorus chemistry .
    • Tertiary phosphines inspire the design of new phosphines of various structures and the tuning of their properties .
    • They are used in a wide range of tervalent phosphorus ligands in transition metal catalysis and in organocatalysis .
    • The methods of application or experimental procedures vary widely depending on the specific reaction or process being carried out .
    • The outcomes of these applications also vary, but they generally involve the synthesis of new compounds or the catalysis of specific reactions .
  • Metal Coordination Chemistry

    • Phosphines, including diphenylphosphine, are ubiquitous ligands in metal coordination chemistry .
    • They underpin some of the most famous homogeneous transition metal catalysts .
    • Constraining phosphines within confined environments influences not only their behavior but also that of their metal complexes .
    • Notable examples include the use of metal–organic frameworks (MOFs) or metal–organic cages (MOCs) to support phosphines .
    • The outcomes of these applications include reactivity modification and the development of new avenues for research .
  • Synthesis of Novel Phosphine Ligands, Wittig-Horner Reagents, and Phosphonium Salts

    • Deprotonation of diphenylphosphine gives diphenylphosphide, which is used for the synthesis of novel phosphine ligands, Wittig-Horner reagents, and phosphonium salts .
    • This process involves the use of specific reagents and conditions to deprotonate the phosphine and then react it with other compounds to form the desired products .
    • The outcomes of these applications include the synthesis of new compounds with potential applications in various areas of chemistry .
  • Preparation of Hydroxy (Phosphinoxy)Biphenyls

    • Diphenyl-2-pyridylphosphine can be used as a catalyst for the preparation of hydroxy (phosphinoxy)biphenyls .
    • This process involves the use of specific reagents and conditions to react the phosphine with other compounds to form the desired products .
    • The outcomes of these applications include the synthesis of new compounds with potential applications in various areas of chemistry .
  • Formation of Ethylene Copolymers

    • Diphenyl-2-pyridylphosphine can also be used as a catalyst for the copolymerization of ethylene with linear olefins .
    • This process involves the use of specific reagents and conditions to react the phosphine with other compounds to form the desired products .
    • The outcomes of these applications include the synthesis of new compounds with potential applications in various areas of chemistry .
  • Silylation of Aryl Halides

    • Diphenyl-2-pyridylphosphine can be used as a catalyst for the silylation of aryl halides .
    • This process involves the use of specific reagents and conditions to react the phosphine with other compounds to form the desired products .
    • The outcomes of these applications include the synthesis of new compounds with potential applications in various areas of chemistry .
  • Ligand for Metal-Catalyzed Reactions

    • Diphenyl-2-pyridylphosphine can be used as a ligand for various metal-catalyzed reactions .
    • These reactions include carbonylations, hydration, dehydrogenative coupling, carbostannylation, distannylation, and silylation .
    • The specific methods of application or experimental procedures would depend on the specific reaction being carried out .
    • The outcomes of these applications include the synthesis of new compounds and the facilitation of specific chemical reactions .
  • Reagent for Mitsunobu Reaction

    • Diphenyl-2-pyridylphosphine can also be used as a reagent for the Mitsunobu reaction .
    • The Mitsunobu reaction is an organic reaction that converts primary or secondary alcohols into esters, ethers, amines, and thioethers .
    • The specific methods of application or experimental procedures would depend on the specific reaction being carried out .
    • The outcomes of these applications include the synthesis of new compounds and the facilitation of specific chemical reactions .
  • Preparation of Hydroxy (Phosphinoxy)Biphenyls

    • (2-Hydroxyphenyl)diphenylphosphine can be used as a catalyst for the preparation of hydroxy (phosphinoxy)biphenyls .
    • This process involves the use of specific reagents and conditions to react the phosphine with other compounds to form the desired products .
    • The outcomes of these applications include the synthesis of new compounds with potential applications in various areas of chemistry .

Safety And Hazards

Diphenyl(2-methoxyphenyl)phosphine is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

(2-methoxyphenyl)-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17OP/c1-20-18-14-8-9-15-19(18)21(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBXNVYBGIFEOEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60345287
Record name (2-Methoxyphenyl)diphenylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diphenyl(2-methoxyphenyl)phosphine

CAS RN

53111-20-9
Record name (2-Methoxyphenyl)diphenylphosphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53111-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Methoxyphenyl)diphenylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diphenyl(2-methoxyphenyl)phosphine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
56
Citations
K Vyakaranam, G Rana, K Grelck, BF Spielvogel… - Inorganica chimica …, 2003 - Elsevier
Triphenylphosphinecyanoborane (1), diphenyl(2-methoxyphenyl)phosphinecyanoborane (2), diphenyl(p-tolyl)phosphinecyanoborane (3), methyldiphenylphosphinecyanoborane (4) …
Number of citations: 10 www.sciencedirect.com
W Alsalahi, AM Trzeciak - RSC advances, 2014 - pubs.rsc.org
A new rhodium catalyst, Rh/PAA, obtained by the immobilization of Rh(acac)(CO)2 on polyacrylic acid (PAA), was successfully applied for the hydroformylation of 1-hexene in a water …
Number of citations: 13 pubs.rsc.org
韩建林, 杨宝海, 颜黎均, 沈应中, 潘毅 - 无机化学学报, 2005 - cqvip.com
: A new series of diphenyl (2-methoxyphenyl) phosphine coordinated silver carboxylates [Ag (O2CR)(L): L= Diphenyl (2-methoxyphenyl) phosphine, R= CH3 (3a), CH3CH2 (3b), i-Pr (3c…
Number of citations: 3 www.cqvip.com
CE Jones, BL Shaw, BL Turtle - Journal of the Chemical Society …, 1974 - pubs.rsc.org
The tertiary phosphines (L) PPh2(2-methoxyphenyl), PButMe(2-methoxyphenyl), PBut2(2-methoxyphenyl), and PPh2(2-ethoxyphenyl) were prepared. Complexes of these ligands and …
Number of citations: 49 pubs.rsc.org
YF Li, H Wu, YZ Li, H Zhang, Y Pan - Acta Crystallographica Section …, 2007 - scripts.iucr.org
In the title compound, [Ag2(C5H12O2)2(C19H17OP)2], the coordination number of silver is three, bonded to one P atom and two O atoms. The carboxylate unit acts as a monodentate …
Number of citations: 4 scripts.iucr.org
吳梓翔 - 2008 - airitilibrary.com
RuCl2(POMe)2 (POMe = diphenyl(2-methoxyphenyl)phosphine) 的製備與特性都已經被完整的報導過了.然而,把RuCl2(POMe)2在RCN (R = Me, Et) 溶劑下加熱迴流,就會導致兩個CH3Cl的…
Number of citations: 0 www.airitilibrary.com
진상웅, 노석균 - 한국고분자학회학술대회연구논문초록집, 2012 - dbpia.co.kr
존슨 VJ, 김 일† 부산대학교 고분자공학과, 합성고분자 생물접합 하이브리드 재료 사업단 Poly (tetramethylene 2, 6-naphthalate)-poly (tetramethylene ether glycol)(PTMN-PTMEG) copoly.(…
Number of citations: 0 www.dbpia.co.kr
H Khan, A Badshah, G Murtaz, M Said… - European journal of …, 2011 - Elsevier
Six mixed ligand dithiocarbamate Pd(II) complexes (1–6) of general formula [(DT)Pd(PR 3 )Cl], where DT = dimethyldithiocarbamate (1, 5), diethyldithiocarbamate (2, 3), …
Number of citations: 97 www.sciencedirect.com
Y Ren, JJ Shim - ChemCatChem, 2013 - Wiley Online Library
Green synthesis of cyclic carbonates: Magnesium (II)/phosphine complexes are developed for the synthesis of cyclic carbonates through the coupling of epoxides and carbon dioxide. …
이성남, 신동명 - 한국고분자학회학술대회연구논문초록집, 2012 - dbpia.co.kr
한지호, 김형일†, 유종민 충남대학교 Optical elastic resins were synthesized by free radical polymerization to improve the shock resistance and the visibility of display. Novel optical …
Number of citations: 2 www.dbpia.co.kr

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